molecular formula C16H19N3O3 B12236240 6-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydropyrimidin-4-one

6-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12236240
M. Wt: 301.34 g/mol
InChI Key: ASBHETUOONWFTA-UHFFFAOYSA-N
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Description

6-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline moiety and a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where quercetin is aminomethylated using formaldehyde and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives . The reaction is carried out in isopropanol at room temperature, yielding the desired product in high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

6-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, it acts as a sigma-2 receptor ligand, modulating nociception and potentially offering therapeutic benefits for chronic pain . The compound’s binding to these receptors influences various cellular pathways, including those involved in pain perception and drug resistance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its dual functional groups, which provide a versatile platform for chemical modifications and potential therapeutic applications. Its ability to interact with sigma-2 receptors specifically highlights its unique pharmacological profile.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

6-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpyrimidin-4-one

InChI

InChI=1S/C16H19N3O3/c1-18-10-17-15(8-16(18)20)19-5-4-11-6-13(21-2)14(22-3)7-12(11)9-19/h6-8,10H,4-5,9H2,1-3H3

InChI Key

ASBHETUOONWFTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Origin of Product

United States

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